
G Protein Antagonist
Descripción general
Descripción
G Protein Antagonists are compounds that inhibit the function of G protein-coupled receptors (GPCRs). These receptors play a crucial role in transmitting signals from the outside to the inside of cells, influencing various physiological processes such as vision, taste, smell, and the regulation of mood and immune responses . By blocking these receptors, G Protein Antagonists can modulate cellular responses, making them valuable in therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of G Protein Antagonists typically involves multiple steps, including the formation of the core structure and the addition of functional groups that enhance binding affinity and specificity. Common synthetic routes include:
Nucleophilic substitution reactions: These are used to introduce various substituents onto the core structure.
Oxidation and reduction reactions: These modify the oxidation state of the molecule to achieve the desired chemical properties.
Industrial Production Methods: Industrial production of G Protein Antagonists often employs high-throughput screening and combinatorial chemistry to identify potent compounds. Techniques such as X-ray diffraction analysis and cryoelectron microscopy are used to determine the structure of receptor-ligand complexes, aiding in the rational design of these antagonists .
Análisis De Reacciones Químicas
Types of Reactions: G Protein Antagonists undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substituent.
Major Products: The major products of these reactions are typically derivatives of the core structure with enhanced binding affinity and specificity for GPCRs .
Aplicaciones Científicas De Investigación
Therapeutic Applications
- Cardiovascular Diseases : G protein antagonists targeting the angiotensin II type 1 receptor have demonstrated potential in managing hypertension and heart failure. The Mas receptor has been identified as a physiological antagonist that inhibits angiotensin II signaling, suggesting avenues for cardiovascular drug development .
- Neurological Disorders : The modulation of GPCRs involved in neurotransmission can lead to advancements in treating conditions like schizophrenia and depression. For instance, drugs targeting the serotonin receptors have shown promise in alleviating symptoms associated with these disorders .
- Oncology : GPCRs are increasingly recognized as vital targets in cancer therapy. Antagonists that inhibit specific GPCR-mediated pathways may reduce tumor growth and metastasis. Research indicates that certain GPCR-targeting monoclonal antibodies have been approved for cancer treatment .
- Metabolic Disorders : G protein antagonists have been explored for their role in obesity management by modulating appetite and energy expenditure pathways mediated by GPCRs .
Case Study 1: Angiotensin II Type 1 Receptor Antagonist
A study demonstrated that the Mas receptor acts as a physiological antagonist of the angiotensin II type 1 receptor, leading to reduced vasoconstriction and improved cardiovascular outcomes in animal models. Mice lacking the Mas gene exhibited enhanced responses to angiotensin II, further supporting its role as a therapeutic target .
Case Study 2: κ-Opioid Receptor Inverse Agonists
Research on κ-opioid receptor inverse agonists revealed their ability to modulate pain pathways effectively while minimizing side effects typically associated with opioid use. This approach highlights the potential for developing safer analgesics through targeted GPCR modulation .
Data Tables
Application Area | Targeted GPCR | Examples of Antagonists | Therapeutic Effects |
---|---|---|---|
Cardiovascular Diseases | Angiotensin II Type 1 Receptor | Losartan, Valsartan | Reduced blood pressure, heart failure management |
Neurological Disorders | Serotonin Receptors | Quetiapine, Olanzapine | Alleviation of symptoms in schizophrenia |
Oncology | Various Tumor-Associated GPCRs | Monoclonal Antibodies | Inhibition of tumor growth |
Metabolic Disorders | Neuropeptide Y Receptors | Antagonists under development | Appetite suppression, weight loss |
Mecanismo De Acción
G Protein Antagonists exert their effects by binding to GPCRs and preventing the activation of the associated G proteins. This inhibition blocks the downstream signaling pathways that would normally be triggered by the receptor’s activation. The molecular targets include various subunits of the G proteins, such as Gα, Gβ, and Gγ, and the pathways involved include the cAMP signal pathway and the phosphatidylinositol signal pathway .
Comparación Con Compuestos Similares
Dopamine Antagonists: These compounds block dopamine receptors, which are a subset of GPCRs.
Serotonin Antagonists: These inhibit serotonin receptors, another subset of GPCRs.
Adrenergic Antagonists: These block adrenergic receptors, which are involved in the fight-or-flight response
Uniqueness: G Protein Antagonists are unique in their ability to target a broad range of GPCRs, making them versatile tools in both research and therapeutic applications. Unlike other antagonists that may target specific receptors, G Protein Antagonists can modulate multiple signaling pathways, providing a broader scope of action .
Actividad Biológica
G protein antagonists play a crucial role in modulating the activity of G protein-coupled receptors (GPCRs), which are pivotal in various physiological processes. This article explores the biological activity of G protein antagonists, detailing their mechanisms, therapeutic applications, and recent research findings.
Overview of G Protein-Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane proteins in humans, involved in numerous signaling pathways. They respond to a wide range of stimuli, including hormones, neurotransmitters, and environmental signals. Upon activation by an agonist, GPCRs undergo conformational changes that facilitate the exchange of GDP for GTP on the G protein, leading to signal transduction .
G protein antagonists can inhibit GPCR signaling through various mechanisms:
- Orthosteric Binding : Antagonists bind to the active site of GPCRs, preventing agonists from activating the receptor.
- Allosteric Modulation : Some antagonists bind to sites distinct from the active site, altering receptor conformation and function without directly blocking agonist binding .
- Biased Signaling : Certain antagonists may selectively inhibit specific signaling pathways activated by GPCRs, leading to differential biological responses .
High-Throughput Screening for Antagonists
A notable study screened 16,000 compounds to identify small molecule antagonists for the orphan receptor GPR139. Five distinct scaffolds were discovered as effective antagonists through calcium mobilization assays. This research highlights the potential for high-throughput screening in discovering novel GPCR modulators .
Selectivity and Potency
The antagonist ML250 was identified as a selective probe for GPR7 with an IC50 ranging from 124 nM to 244 nM. It demonstrated significant selectivity over other receptors, indicating its potential as a therapeutic agent with minimal off-target effects .
Therapeutic Applications
G protein antagonists have been explored for various therapeutic applications:
- Psychiatric Disorders : Antagonists targeting specific GPCRs have shown promise in treating schizophrenia and anxiety disorders.
- Metabolic Diseases : GLP-1 receptor antagonists are being developed to manage type 2 diabetes and obesity by modulating insulin secretion and appetite regulation .
- Pain Management : mGluR5 antagonists are under investigation for their potential in treating chronic pain conditions .
Data Tables
Antagonist | Target Receptor | IC50 (nM) | Selectivity | Therapeutic Application |
---|---|---|---|---|
ML250 | GPR7 | 124 - 244 | 82 - 161 fold | Psychiatric disorders |
Suramin | Gα subunit | Not specified | Non-selective | Cancer therapy |
Amisulpride | D2/D3 receptors | Not specified | Moderate | Antiemetic |
Propiedades
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)/t42-,43-,44-,45-,46+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYRBHQWMXTCHQ-SFIKJRKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H64N12O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745572 | |
Record name | 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1093.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143675-79-0 | |
Record name | 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
ANone: G protein antagonists are molecules that interfere with the signaling pathways of G proteins, a family of proteins crucial for transducing signals from a variety of cell surface receptors known as G protein-coupled receptors (GPCRs). These antagonists typically bind to G proteins, preventing them from interacting with activated GPCRs or downstream effector molecules, ultimately inhibiting the cellular response.
A: Suramin and its analogues, such as NF449 and NF503, act as G protein antagonists by inhibiting the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the G protein alpha subunit. This exchange is the rate-limiting step in G protein activation. [, ]
A: Yes, research has led to the development of G protein antagonists with selectivity for specific subtypes. For instance, NF503 and NF449 demonstrate selectivity for the Gsα subunit. These compounds effectively inhibit the coupling of β-adrenergic receptors to Gs, while minimally affecting Gi/Go- and Gq-coupled receptors like the A1-adenosine and angiotensin II receptors, respectively. [] On the other hand, NF023 displays selectivity for Giα-1 and Goα subunits. []
ANone: G proteins are involved in a wide range of cellular processes, and G protein antagonists have been shown to modulate several of them. Examples include:
- Cell migration: GnRH-(1-5), a cleavage product of gonadotropin-releasing hormone (GnRH), has been shown to inhibit cell migration in immortalized GnRH-secreting GN11 cells by binding to G protein-coupled receptor 173 (GPR173). Treatment with a generic G protein antagonist abolished this inhibitory effect, indicating the involvement of a G protein-dependent mechanism. [] Similarly, CXCL12, a chemokine, has been found to inhibit the migration of oligodendrocyte precursor cells towards growth factors, and this effect is blocked by a this compound. []
- Cell differentiation: CXCL12 has also been shown to promote the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, and this effect is also blocked by a this compound. []
- Hormone release: The effects of progesterone (P4) on gallbladder muscle cells were investigated, and it was found that high levels of caveolar cholesterol inhibited the P4-induced changes in G protein levels, specifically the downregulation of Gi3 and upregulation of Gs protein. This inhibition was reversed by treatment with a this compound, GDP-βS. []
- Smooth muscle contraction: Acetylcholine (ACh) and endothelin (ET)-1 induce contraction of airway smooth muscle by increasing sensitivity to intracellular Ca2+ concentration ([Ca2+]). This effect was studied in porcine tracheal smooth muscle, and it was found that the this compound 2A (GP Ant-2A) inhibited contractile responses to both ACh and ET-1, suggesting the involvement of Gq and Gi proteins in the process. [, ] Similarly, in another study, the this compound, N-ethylmaleimide, was found to prevent the modulating effects of both ATP and adenosine on acetylcholine release in the neuromuscular synapse. []
ANone: Certainly, here are additional examples of G protein antagonists and their respective targets:
- Pertussis toxin: This toxin specifically targets Gi/Go proteins by ADP-ribosylating the α subunit, preventing their interaction with receptors. [, , , ] It has been extensively used to study Gi/Go protein signaling pathways. For example, pertussis toxin has been shown to inhibit the activation of adenylyl cyclase by the zona pellucida in mouse sperm, suggesting that the zona pellucida stimulates adenylyl cyclase activity through a Gi protein-mediated pathway. [] In another study, pertussis toxin blocked the inhibitory effect of ethanol on neural crest cell development, suggesting that the proapoptotic effects of ethanol on neural crest cells are mediated by Gαi/o protein activation. []
- Gallein: This commercially available G-protein antagonist has been recently identified as a dual-specificity inhibitor against two families of polyphosphate kinase (PPK) enzymes in Pseudomonas aeruginosa. [] This finding suggests that gallein may serve as a potential therapeutic agent against this bacterium and highlights the diverse targets of G-protein antagonists.
- GDPβS: This non-hydrolyzable GDP analog competes with GTP for binding to G proteins, maintaining them in an inactive state. [, , ]
- U73122: This compound inhibits phospholipase C (PLC), an enzyme often activated downstream of Gq proteins. [, , , , ] It has been used to study the involvement of Gq-PLC signaling pathways in various cellular responses.
ANone: Given their ability to modulate diverse cellular processes, G protein antagonists hold promise as therapeutic agents for various conditions, including:
- Cancer: Inhibiting G protein signaling pathways involved in tumor cell proliferation, migration, and angiogenesis has emerged as a potential strategy for cancer therapy. For example, inhibiting RhoA, a small G protein downstream of Gq, has been shown to suppress pancreatic cancer cell growth and metastasis. []
- Inflammation: G protein antagonists targeting specific G protein subtypes involved in inflammatory responses could offer therapeutic benefits in inflammatory diseases. For instance, blocking Gq signaling has been shown to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). []
- Cardiovascular diseases: G protein antagonists modulating cardiac muscle contractility and vascular tone could be beneficial in treating conditions like hypertension and heart failure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.